molecular formula C8H7BrClNO3 B8028112 1-Bromo-3-chloro-4-ethoxy-2-nitrobenzene

1-Bromo-3-chloro-4-ethoxy-2-nitrobenzene

Cat. No.: B8028112
M. Wt: 280.50 g/mol
InChI Key: FMBACCQQBMVDIW-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-4-ethoxy-2-nitrobenzene is a halogenated aromatic compound with the molecular formula C₈H₆BrClNO₃. It features a benzene ring substituted with bromine (Br) at position 1, chlorine (Cl) at position 3, an ethoxy group (-OCH₂CH₃) at position 4, and a nitro group (-NO₂) at position 2. This compound is used in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals due to its electron-withdrawing and directing substituents. It has a CAS number 1864058-53-6 and is available at 95% purity .

Properties

IUPAC Name

1-bromo-3-chloro-4-ethoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO3/c1-2-14-6-4-3-5(9)8(7(6)10)11(12)13/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBACCQQBMVDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-chloro-4-ethoxy-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method starts with the nitration of ethoxybenzene to introduce the nitro group. This is followed by bromination and chlorination steps to introduce the bromine and chlorine atoms, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-4-ethoxy-2-nitrobenzene involves its interaction with various molecular targets and pathways. The compound’s electrophilic nature allows it to participate in substitution reactions, forming intermediates such as benzenonium ions. These intermediates can further react to yield substituted benzene derivatives .

Comparison with Similar Compounds

The following sections compare the target compound with structurally related halogenated nitrobenzenes, focusing on substituent effects, physical properties, and reactivity.

Comparison Based on Substituent Types and Positions

Table 1: Substituent Analysis of Key Analogues
Compound Name Substituents (Positions) Molecular Formula CAS Number Similarity Score Key Reference
1-Bromo-3-chloro-4-ethoxy-2-nitrobenzene Br (1), Cl (3), -OCH₂CH₃ (4), -NO₂ (2) C₈H₆BrClNO₃ 1864058-53-6
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene Br (1), F (3), -OCH₃ (2), -NO₂ (4) C₇H₅BrFNO₃ 1224629-07-5
1-Bromo-2-chloro-4-nitrobenzene Br (1), Cl (2), -NO₂ (4) C₆H₃BrClNO₂ 16588-26-4 0.93
1-Bromo-4-chloro-2-nitrobenzene Br (1), Cl (4), -NO₂ (2) C₆H₃BrClNO₂ 29682-39-1 0.87
4-Bromo-2-ethoxy-1-methylbenzene Br (4), -OCH₂CH₃ (2), -CH₃ (1) C₉H₁₁BrO 33839-11-1

Key Observations :

  • Substituent Effects: The ethoxy group in the target compound increases steric bulk compared to smaller substituents like methoxy (-OCH₃) in 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene. This reduces reactivity in nucleophilic aromatic substitution (SNAr) but enhances solubility in non-polar solvents . Nitro group position: The nitro group at position 2 in the target compound strongly deactivates the ring, directing electrophilic substitution to the meta position relative to the nitro group. In contrast, nitro at position 4 (as in 1-bromo-2-chloro-4-nitrobenzene) directs reactions to position 3 .

Physical Properties and Stability

Table 2: Physical Properties of Selected Compounds
Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
This compound 295.50 Not reported Not reported Moderate in DCM*
1-Bromo-2-nitrobenzene 202.01 261 Soluble in benzene, ether
1-Amino-4-chloro-2-nitrobenzene 172.57 116–118 Low in water
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 263.03 Not reported Not reported Soluble in DMSO

*DCM = Dichloromethane.

Key Observations :

  • Boiling Points : Halogenated nitrobenzenes generally exhibit high boiling points due to strong dipole-dipole interactions. For example, 1-bromo-2-nitrobenzene boils at 261°C, while the target compound likely has a higher boiling point due to the ethoxy group .
  • Solubility: The ethoxy group improves solubility in polar aprotic solvents (e.g., DCM) compared to non-ethoxy analogues like 1-bromo-2-chloro-4-nitrobenzene, which is sparingly soluble in water .
Table 3: Reactivity and Hazard Profiles
Compound Name Key Hazards First Aid Measures Stability
This compound Suspected toxicity (no GHS data) Remove contaminated clothing; seek medical advice Stable under inert conditions
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene Irritant (skin/eyes) Immediate decontamination; consult physician Light-sensitive
1-Bromo-2-chloro-4-nitrobenzene Not classified (no data) Air-stable

Key Observations :

  • Toxicity : Halogenated nitrobenzenes are generally toxic and require careful handling. The target compound lacks full GHS classification, but analogues like 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene are marked as irritants .
  • Stability : Nitro groups enhance thermal stability but may decompose under strong acidic/basic conditions. Ethoxy-substituted compounds are less prone to oxidation compared to methoxy derivatives .

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